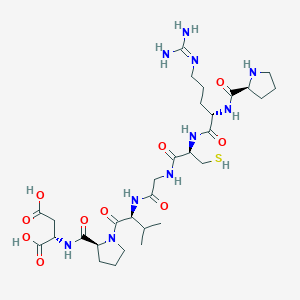
Pro-Arg-Cys-Gly-Val-Pro-Asp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pro-Arg-Cys-Gly-Val-Pro-Asp is a peptide sequence composed of the amino acids proline, arginine, cysteine, glycine, valine, proline, and aspartic acid This peptide sequence is known for its role in various biological processes, including cell adhesion, migration, and signaling
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pro-Arg-Cys-Gly-Val-Pro-Asp can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid (proline) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (cysteine, glycine, valine, proline, and aspartic acid).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., bacteria, yeast, or mammalian cells), which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Pro-Arg-Cys-Gly-Val-Pro-Asp can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine residue, leading to the formation of cystine.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Amino acid derivatives and coupling reagents (e.g., HBTU, HATU) are used in SPPS for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Formation of free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Pro-Arg-Cys-Gly-Val-Pro-Asp has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for its potential in wound healing, tissue engineering, and drug delivery systems.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of Pro-Arg-Cys-Gly-Val-Pro-Asp involves its interaction with cell surface receptors and extracellular matrix components. The peptide can bind to integrins and other adhesion molecules, triggering intracellular signaling pathways that regulate cell behavior. These interactions can influence cell adhesion, migration, proliferation, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg: A peptide with similar functions in cell adhesion and signaling.
Cys-Gly: A dipeptide involved in various biological processes.
Gly-Val-Pro: A tripeptide with roles in protein structure and function.
Uniqueness
Pro-Arg-Cys-Gly-Val-Pro-Asp is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This property can enhance the stability and functionality of the peptide in various applications.
Propiedades
Número CAS |
177942-23-3 |
|---|---|
Fórmula molecular |
C30H50N10O10S |
Peso molecular |
742.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C30H50N10O10S/c1-15(2)23(28(48)40-11-5-8-20(40)27(47)37-18(29(49)50)12-22(42)43)39-21(41)13-35-24(44)19(14-51)38-26(46)17(7-4-10-34-30(31)32)36-25(45)16-6-3-9-33-16/h15-20,23,33,51H,3-14H2,1-2H3,(H,35,44)(H,36,45)(H,37,47)(H,38,46)(H,39,41)(H,42,43)(H,49,50)(H4,31,32,34)/t16-,17-,18-,19-,20-,23-/m0/s1 |
Clave InChI |
HSKCCNHLWZSIDN-LZVKGNEYSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2 |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
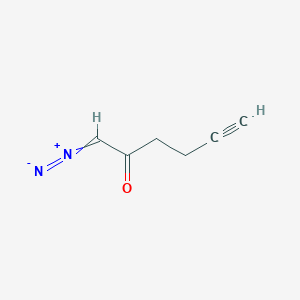
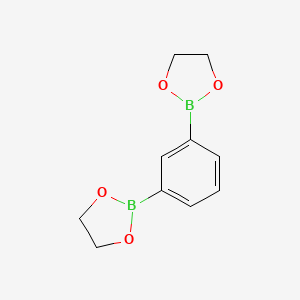
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
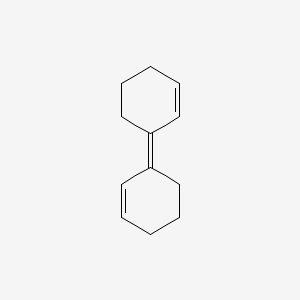

![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
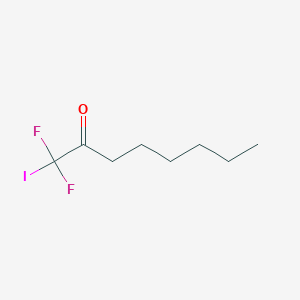
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
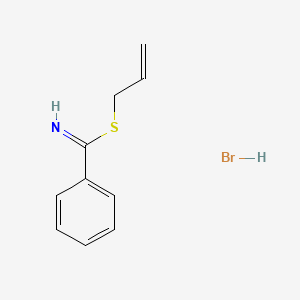
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
